2-Methoxyethyl trifluoromethanesulfonate 2-Methoxyethyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 112981-50-7
VCID: VC7937210
InChI: InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3
SMILES: COCCOS(=O)(=O)C(F)(F)F
Molecular Formula: C4H7F3O4S
Molecular Weight: 208.16 g/mol

2-Methoxyethyl trifluoromethanesulfonate

CAS No.: 112981-50-7

Cat. No.: VC7937210

Molecular Formula: C4H7F3O4S

Molecular Weight: 208.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl trifluoromethanesulfonate - 112981-50-7

Specification

CAS No. 112981-50-7
Molecular Formula C4H7F3O4S
Molecular Weight 208.16 g/mol
IUPAC Name 2-methoxyethyl trifluoromethanesulfonate
Standard InChI InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3
Standard InChI Key XCVDRKJGVQKLMR-UHFFFAOYSA-N
SMILES COCCOS(=O)(=O)C(F)(F)F
Canonical SMILES COCCOS(=O)(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-methoxyethyl trifluoromethanesulfonate comprises a triflate group (CF₃SO₃⁻) linked to a 2-methoxyethyl moiety (CH₂CH₂OCH₃). The triflate group’s strong electron-withdrawing nature enhances the electrophilicity of the adjacent oxygen, making it a potent leaving group in substitution reactions . The 2-methoxyethyl chain introduces steric bulk and polarity, influencing solubility and reactivity compared to simpler triflates like methyl trifluoromethanesulfonate .

Key molecular parameters inferred from analogs include:

  • Molecular formula: C₄H₇F₃O₅S

  • Molecular weight: 224.16 g/mol (calculated from atomic masses).

  • Hybridization: The triflate sulfur adopts a tetrahedral geometry, while the ether oxygen in the 2-methoxyethyl group contributes to conformational flexibility.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-methoxyethyl trifluoromethanesulfonate likely follows established triflate esterification methods. A two-step procedure is proposed:

  • Preparation of 2-Methoxyethanol: Commercially available or synthesized via Williamson ether synthesis.

  • Esterification with Triflic Anhydride:
    CH3OCH2CH2OH+(CF3SO2)2OBaseCH3OCH2CH2OSO2CF3+CF3SO3H\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + (\text{CF}_3\text{SO}_2)_2\text{O} \xrightarrow{\text{Base}} \text{CH}_3\text{OCH}_2\text{CH}_2\text{OSO}_2\text{CF}_3 + \text{CF}_3\text{SO}_3\text{H}

This method mirrors the synthesis of methyl trifluoromethanesulfonate, where triflic anhydride reacts with methanol in the presence of a base . The reaction typically proceeds under anhydrous conditions at 0–25°C to minimize side reactions.

Purification and Characterization

Crude product purification involves fractional distillation or column chromatography. Analytical confirmation employs:

  • ¹H NMR: Signals for the 2-methoxyethyl group (δ 3.3–3.5 ppm for OCH₃, δ 4.4–4.6 ppm for CH₂OSO₂CF₃) .

  • ¹⁹F NMR: A singlet near δ -78 ppm for the triflate group .

  • IR Spectroscopy: Strong absorptions at 1,250–1,450 cm⁻¹ (S=O stretching) and 1,030–1,150 cm⁻¹ (C-O-C ether vibrations) .

Physicochemical Properties

Data extrapolated from analogous triflates suggest the following properties:

PropertyValue/DescriptionSource Analog
Boiling Point~150–160°C (estimated)Methyl triflate: 99°C
Density1.45–1.55 g/cm³Methyl triflate: 1.49 g/cm³
SolubilityMiscible in polar aprotic solvents (DMF, DMSO); low in waterHexaalkylguanidinium triflates
Viscosity~50–100 cP at 25°CIonic liquid analogs
Refractive Index~1.38–1.42Methyl triflate

The higher boiling point compared to methyl triflate reflects increased molecular weight and hydrogen-bonding capacity from the ether oxygen.

Chemical Reactivity and Applications

Nucleophilic Substitution

2-Methoxyethyl trifluoromethanesulfonate serves as an electrophilic alkylating agent due to the triflate group’s superior leaving ability (pKa12\text{p}K_a \approx -12) . Reactions with nucleophiles (e.g., amines, thiols) proceed via Sₙ2 mechanisms:
Nu+CH3OCH2CH2OSO2CF3Nu-CH2CH2OCH3+CF3SO3\text{Nu}^- + \text{CH}_3\text{OCH}_2\text{CH}_2\text{OSO}_2\text{CF}_3 \rightarrow \text{Nu-CH}_2\text{CH}_2\text{OCH}_3 + \text{CF}_3\text{SO}_3^-

This reactivity is exploited in:

  • Pharmaceutical Synthesis: Introducing 2-methoxyethyl groups into drug candidates to enhance solubility and bioavailability.

  • Polymer Chemistry: Initiating cationic polymerization of epoxides or vinyl ethers .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, utilize triflate esters as electrophilic partners . For example:
Ar-OSO2CF3+R-B(OH)2Pd catalystAr-R+CF3SO3\text{Ar-OSO}_2\text{CF}_3 + \text{R-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-R} + \text{CF}_3\text{SO}_3^-

While the provided sources focus on aryl triflates , 2-methoxyethyl triflate could similarly participate in alkyl-alkyl couplings, expanding access to branched ethers.

Ionic Liquid Formulations

Hexaalkylguanidinium triflates exhibit low melting points and high thermal stability, making them viable ionic liquids . By analogy, 2-methoxyethyl triflate derivatives (e.g., paired with bulky cations) may serve as task-specific solvents for electrochemical applications or catalysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator